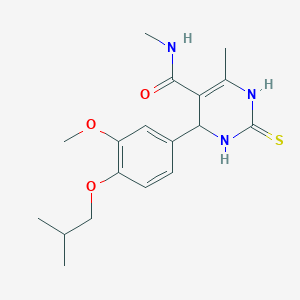
4-(4-isobutoxy-3-methoxyphenyl)-N,6-dimethyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-isobutoxy-3-methoxyphenyl)-N,6-dimethyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as CPTH6, and it belongs to the class of thioxo-pyrimidine carboxamide derivatives.
Mechanism of Action
The mechanism of action of CPTH6 involves the inhibition of histone acetyltransferases (HATs). HATs are enzymes that catalyze the acetylation of histone proteins, which play a crucial role in gene expression. By inhibiting HATs, CPTH6 can regulate gene expression and prevent the growth of cancer cells. Additionally, CPTH6 can reduce inflammation by inhibiting the acetylation of NF-κB, a transcription factor that plays a role in inflammation.
Biochemical and Physiological Effects:
CPTH6 has been shown to have several biochemical and physiological effects. It can inhibit the growth of cancer cells, reduce inflammation, and protect against neurodegeneration. Additionally, CPTH6 has been found to have antioxidant properties, which can protect against oxidative stress.
Advantages and Limitations for Lab Experiments
One advantage of using CPTH6 in lab experiments is its high purity, which allows for accurate and reproducible results. Additionally, CPTH6 has been found to be stable under various conditions, which makes it a reliable compound for use in experiments. However, one limitation of using CPTH6 is its cost, as it is a relatively expensive compound.
Future Directions
There are several future directions for the study of CPTH6. One potential direction is the development of CPTH6 analogs with improved properties, such as increased potency or reduced toxicity. Additionally, further studies are needed to fully understand the mechanism of action of CPTH6 and its potential applications in treating various diseases. Finally, the use of CPTH6 in combination with other compounds is an area of future research, as it may lead to synergistic effects and improved therapeutic outcomes.
Synthesis Methods
The synthesis of CPTH6 involves the reaction of 4-(4-isobutoxy-3-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydro-pyrimidine-5-carboxylic acid ethyl ester with Lawesson's reagent. The reaction takes place in the presence of triethylamine and dichloromethane solvent. The resulting product is then purified using column chromatography to obtain CPTH6 in high purity.
Scientific Research Applications
CPTH6 has been shown to have potential applications in various fields of scientific research. It has been studied for its anti-cancer properties, as it has been found to inhibit the growth of cancer cells. CPTH6 has also been studied for its anti-inflammatory properties, as it has been found to reduce inflammation in animal models. Additionally, CPTH6 has been studied for its potential use in treating neurodegenerative diseases, such as Alzheimer's disease.
properties
Product Name |
4-(4-isobutoxy-3-methoxyphenyl)-N,6-dimethyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide |
|---|---|
Molecular Formula |
C18H25N3O3S |
Molecular Weight |
363.5 g/mol |
IUPAC Name |
4-[3-methoxy-4-(2-methylpropoxy)phenyl]-N,6-dimethyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide |
InChI |
InChI=1S/C18H25N3O3S/c1-10(2)9-24-13-7-6-12(8-14(13)23-5)16-15(17(22)19-4)11(3)20-18(25)21-16/h6-8,10,16H,9H2,1-5H3,(H,19,22)(H2,20,21,25) |
InChI Key |
QSASNKJPEAKUAN-UHFFFAOYSA-N |
SMILES |
CC1=C(C(NC(=S)N1)C2=CC(=C(C=C2)OCC(C)C)OC)C(=O)NC |
Canonical SMILES |
CC1=C(C(NC(=S)N1)C2=CC(=C(C=C2)OCC(C)C)OC)C(=O)NC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-(2-{3-bromo-5-ethoxy-4-[2-(mesitylamino)-2-oxoethoxy]benzylidene}hydrazino)-2-oxo-N-(2-phenylethyl)acetamide](/img/structure/B297562.png)
![2-(2-{3-iodo-4-[2-(mesitylamino)-2-oxoethoxy]-5-methoxybenzylidene}hydrazino)-N-(2-methoxyphenyl)-2-oxoacetamide](/img/structure/B297563.png)
![4-(4-methoxyphenyl)-N-(2-oxo-2-{2-[4-(2-propynyloxy)benzylidene]hydrazino}ethyl)butanamide](/img/structure/B297565.png)
![N-(4-bromobenzyl)-N-{2-[2-(2,3-dichlorobenzylidene)hydrazino]-2-oxoethyl}benzenesulfonamide](/img/structure/B297568.png)
![N-(4-bromobenzyl)-N-(2-oxo-2-{2-[2-(trifluoromethyl)benzylidene]hydrazino}ethyl)benzenesulfonamide](/img/structure/B297569.png)
![N-(4-bromobenzyl)-N-[2-(2-{3-nitrobenzylidene}hydrazino)-2-oxoethyl]benzenesulfonamide](/img/structure/B297571.png)
![N-(4-bromobenzyl)-N-{2-[2-(2,3-dimethoxybenzylidene)hydrazino]-2-oxoethyl}benzenesulfonamide](/img/structure/B297572.png)
![N-(2-{2-[4-(benzyloxy)benzylidene]hydrazino}-2-oxoethyl)-N-(4-bromobenzyl)benzenesulfonamide](/img/structure/B297573.png)
![N-(2-{2-[3-(allyloxy)benzylidene]hydrazino}-2-oxoethyl)-N-(4-bromobenzyl)benzenesulfonamide](/img/structure/B297574.png)
![N-(4-bromobenzyl)-N-{2-[2-(2-fluorobenzylidene)hydrazino]-2-oxoethyl}benzenesulfonamide](/img/structure/B297575.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(2,4-dichlorobenzyl)(phenylsulfonyl)amino]acetamide](/img/structure/B297578.png)
![N-(3-chloro-4-methoxyphenyl)-2-[(2,4-dichlorobenzyl)(phenylsulfonyl)amino]acetamide](/img/structure/B297580.png)